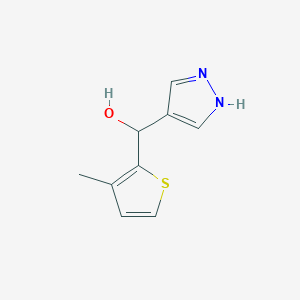

(3-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol

Description

The compound “(3-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol” is a heterocyclic hybrid molecule featuring a thiophene ring substituted with a methyl group at the 3-position and a pyrazole ring at the 4-position, linked via a hydroxymethyl group. Its molecular formula is C₉H₁₀N₂OS, with a molecular weight of 194.25 g/mol.

Synthesis and Structural Features: The synthesis of related compounds involves coupling thiophene and pyrazole derivatives through multi-step pathways. For instance, describes a parallel synthetic approach where 2-(3-methylthiophen-2-yl)succinic acid is condensed with aminoalkylmorpholines or phenylpiperazines using carbonyldiimidazole (CDI) as a coupling agent .

The compound’s logP (lipophilicity) is expected to be moderate (~2.5–3.0), balancing solubility and membrane permeability.

Properties

Molecular Formula |

C9H10N2OS |

|---|---|

Molecular Weight |

194.26 g/mol |

IUPAC Name |

(3-methylthiophen-2-yl)-(1H-pyrazol-4-yl)methanol |

InChI |

InChI=1S/C9H10N2OS/c1-6-2-3-13-9(6)8(12)7-4-10-11-5-7/h2-5,8,12H,1H3,(H,10,11) |

InChI Key |

VTNBWFMMDNDANP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C(C2=CNN=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 3-methylthiophene with a suitable pyrazole derivative under controlled conditions. One common method involves the use of a base to deprotonate the pyrazole, followed by nucleophilic substitution with a halomethyl derivative of 3-methylthiophene. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

(3-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.

Major Products Formed

Oxidation: Formyl or carboxyl derivatives.

Reduction: Alcohol or alkane derivatives.

Substitution: Various substituted thiophene or pyrazole derivatives.

Scientific Research Applications

(3-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene and pyrazole rings allows for interactions with aromatic and hydrophobic regions of proteins, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Key Observations :

Substituent Effects on Lipophilicity: The presence of a phenyl group (e.g., in [1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol) increases logP (~3.2) compared to the methylthiophene derivative (~2.5–3.0), suggesting enhanced membrane permeability . The phenylethyl substituent in [1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol reduces logP slightly (~2.8), likely due to steric hindrance .

Synthetic Yields and Feasibility :

- Compounds with simpler substituents (e.g., methyl or phenyl) are synthesized in higher yields (68–86%) compared to thiophene hybrids (31–86%) due to fewer steric and electronic challenges .

Bioactivity Trends: Thiophene-pyrazole hybrids, such as the target compound and [1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol, show promise in neurological applications (e.g., anticonvulsant and antinociceptive effects) . The methylthiophene moiety may enhance binding to neuronal ion channels, while the hydroxymethyl group improves solubility for CNS penetration .

Limitations and Gaps :

- Direct comparative bioactivity studies between the target compound and its analogs are lacking; inferences are based on structural similarity.

Biological Activity

(3-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, antioxidant, and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a methyl group at the 3-position and a pyrazole ring at the 4-position, linked through a hydroxymethyl group. Its molecular formula is CHNS, with a molecular weight of approximately 194.26 g/mol. The unique structure of this compound allows for various chemical modifications that enhance its biological activity.

1. Antimicrobial Activity

Research indicates that (3-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol exhibits significant antimicrobial properties. It has been tested against various microbial strains, showing promising results:

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 14 | 16 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

2. Antioxidant Activity

The antioxidant potential of (3-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol has been evaluated using the DPPH radical scavenging assay. The IC value obtained was found to be 45 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC = 10 µg/mL). This suggests that the compound can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

3. Anticancer Activity

Preliminary studies have also explored the anticancer properties of this compound. In vitro assays demonstrated that it inhibits the proliferation of several cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast cancer) | 20 |

| HeLa (Cervical cancer) | 25 |

| A549 (Lung cancer) | 30 |

The mechanism of action appears to involve induction of apoptosis and cell cycle arrest in the G2/M phase, highlighting its potential as an anticancer agent .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of (3-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol against multi-drug resistant bacterial strains revealed that it significantly inhibited growth at low concentrations. The results indicated that this compound could be developed into a novel therapeutic agent for treating resistant infections.

Case Study 2: Antioxidant Properties in Cellular Models

In cellular models, treatment with (3-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol reduced oxidative stress markers significantly compared to untreated controls. This suggests its potential role in protective strategies against oxidative damage in cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.